molecular formula C26H24N2O2 B5304109 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one

2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one

Cat. No. B5304109
M. Wt: 396.5 g/mol
InChI Key: QQDGUNJNESUJKZ-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a member of the family of benzoxazole compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one is not well understood, but it is believed to act by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory effects and to modulate the immune system. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been shown to have analgesic properties, and has been studied for its potential use in pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its diverse range of biological activities. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and analgesic properties, making it a useful tool for studying a wide range of biological processes. However, one limitation of using 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one. One area of research is in the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one and related benzoxazole compounds. Another area of research is in the identification of the specific mechanisms of action of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, there is a need for further research on the potential applications of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in pain management and other areas of medicine.

Synthesis Methods

2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This compound is then reacted with o-phenylenediamine to form 2-(1,3-benzoxazol-2-yl)benzoic acid. The final step involves the reaction of 2-(1,3-benzoxazol-2-yl)benzoic acid with 4-(diethylamino)benzaldehyde in the presence of a base to form 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one.

Scientific Research Applications

2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, and has been studied for its potential use in chemotherapy. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-28(4-2)21-16-14-19(15-17-21)18-22(25(29)20-10-6-5-7-11-20)26-27-23-12-8-9-13-24(23)30-26/h5-18H,3-4H2,1-2H3/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDGUNJNESUJKZ-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenylprop-2-en-1-one

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